Bridged Chlorocyclohexenyl Core Enhances Quantum Yield and Photostability Relative to Unbridged Cy7
The target compound incorporates a rigid chlorocyclohexenyl bridge in its heptamethine chain. A comprehensive study of cyanine dye structure-activity relationships demonstrated that cyclohexane-bridged polymethyne chains allow for a 20% increase in quantum yield compared to parent non-bridged structures . Furthermore, the presence of the rigid chlorocyclohexenyl ring directly increases photostability, a critical parameter for long-term imaging experiments [1].
| Evidence Dimension | Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Cyclohexane-bridged Cy7 derivatives |
| Comparator Or Baseline | Parent non-bridged heptamethine Cy7 |
| Quantified Difference | 20% increase in quantum yield |
| Conditions | Structure-activity relationship study of cyanine dyes in solution phase |
Why This Matters
Higher quantum yield translates directly to brighter fluorescence signal per excitation event, enabling detection of lower-abundance targets or use of lower probe concentrations, thereby reducing potential cytotoxicity in live-cell or in vivo imaging.
- [1] Peng, X., et al. (2004). Syntheses, spectral properties and photostabilities of novel water-soluble near-infrared cyanine dyes. Dyes and Pigments, 63(1), 1-7. View Source
